Dimethyl[2-(methylselanyl)phenyl]arsane
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Overview
Description
Dimethyl[2-(methylselanyl)phenyl]arsane is an organoarsenic compound that features both selenium and arsenic atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(methylselanyl)phenyl]arsane typically involves the reaction of dimethylarsine with 2-(methylselanyl)phenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by transition metal complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(methylselanyl)phenyl]arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: The arsenic and selenium atoms can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives.
Scientific Research Applications
Dimethyl[2-(methylselanyl)phenyl]arsane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Dimethyl[2-(methylselanyl)phenyl]arsane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, its selenium and arsenic atoms can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl[2-(methylthio)phenyl]arsane
- Dimethyl[2-(methylselanyl)phenyl]stibane
- Dimethyl[2-(methylselanyl)phenyl]bismuthane
Uniqueness
Dimethyl[2-(methylselanyl)phenyl]arsane is unique due to the presence of both selenium and arsenic atoms, which impart distinct chemical reactivity and biological activity compared to similar compounds
Properties
CAS No. |
112931-20-1 |
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Molecular Formula |
C9H13AsSe |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
dimethyl-(2-methylselanylphenyl)arsane |
InChI |
InChI=1S/C9H13AsSe/c1-10(2)8-6-4-5-7-9(8)11-3/h4-7H,1-3H3 |
InChI Key |
DSBFBZOUYLOKCP-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)C1=CC=CC=C1[Se]C |
Origin of Product |
United States |
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